Bienvenue dans la boutique en ligne BenchChem!

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile

Antifungal MIC 5,8-dioxo-5,8-dihydroisoquinoline

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile (CAS 102072-81-1) is a heterocyclic building block defined by a 5,8-dioxo-5,8-dihydroisoquinoline core bearing a 7-hydroxy group and a 6-carbonitrile substituent. The combination of electron-withdrawing (dione, carbonitrile) and electron-donating (hydroxy) functionalities renders this scaffold uniquely reactive for selective transformations, such as nucleophilic substitution at the 7-position, enabling rapid generation of compound libraries with potent antifungal and antimicrobial activities.

Molecular Formula C10H4N2O3
Molecular Weight 200.15 g/mol
CAS No. 102072-81-1
Cat. No. B3045128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile
CAS102072-81-1
Molecular FormulaC10H4N2O3
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=C(C(=O)C2=O)C#N)O
InChIInChI=1S/C10H4N2O3/c11-3-6-8(13)5-1-2-12-4-7(5)10(15)9(6)14/h1-2,4,13H
InChIKeyZPHJVKARMANJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile (CAS 102072-81-1) – A Strategic 5,8-Dioxo-5,8-dihydroisoquinoline Building Block for Bioactive Derivative Synthesis and Medicinal Chemistry Procurement


7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile (CAS 102072-81-1) is a heterocyclic building block defined by a 5,8-dioxo-5,8-dihydroisoquinoline core bearing a 7-hydroxy group and a 6-carbonitrile substituent [1]. The combination of electron-withdrawing (dione, carbonitrile) and electron-donating (hydroxy) functionalities renders this scaffold uniquely reactive for selective transformations, such as nucleophilic substitution at the 7-position, enabling rapid generation of compound libraries with potent antifungal and antimicrobial activities [2]. This compound serves as the direct synthetic precursor to the well-characterized 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate class, whose members have demonstrated MIC values as low as 0.8 µg/mL against pathogenic fungi, outperforming fluconazole in head-to-head in vitro assays .

Why In-Class 5,8-Dioxo-5,8-dihydroisoquinoline Analogs Cannot Substitute for the 7-Hydroxy-6-carbonitrile Scaffold in Derivatization Workflows: Key Evidence for Procurement Decisions


Generic substitution within the 5,8-dioxo-5,8-dihydroisoquinoline family is not feasible because the 7-hydroxy-6-carbonitrile substitution pattern controls both the efficiency and the regiochemical outcome of the critical 7-arylamino derivatization step. The 6-carbonitrile group exerts a strong electron-withdrawing effect that activates the adjacent 7-position for nucleophilic aromatic substitution (SNAr) with arylamines, a transformation that is substantially slower or requires different conditions when the carbonitrile is absent or replaced by a carboxylate ester [1]. Consequently, using a non-nitrilated analog such as 7-hydroxy-5,8-dioxo-5,8-dihydroisoquinoline or shifting to a 4-carboxylate-only scaffold necessitates re-optimization of the amination step and frequently yields different product profiles. Furthermore, the published structure-activity relationship (SAR) libraries that demonstrate single-digit µg/mL MIC values against clinically relevant Gram-negative bacteria and fungi were exclusively constructed from the 7-hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile precursor; procurement of an alternative scaffold therefore requires the user to independently re-validate all downstream biological activity claims [2].

Quantitative Differentiation Evidence for 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile vs. Closest Structural Analogs


Potency of Derived Antifungal Agents: 7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates vs. Fluconazole Against Candida and Aspergillus Species

In a head-to-head in vitro study, the most active 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate derivatives—synthesized directly from the target compound—exhibited MIC values of 0.8 µg/mL against Candida krusei, Candida albicans, and Candida tropicalis, representing a 4- to 8-fold improvement over fluconazole (MIC = 3.2–6.3 µg/mL against the same strains). Against Aspergillus niger and Aspergillus flavus, the lead derivative yielded MICs of 1.6–3.2 µg/mL, again surpassing fluconazole (MIC = 12.5–25.0 µg/mL) . This quantitative advantage is directly attributable to the 5,8-dioxo-5,8-dihydroisoquinoline pharmacophore constructed from the 7-hydroxy-6-carbonitrile precursor.

Antifungal MIC 5,8-dioxo-5,8-dihydroisoquinoline

Antibacterial Activity of Derived 7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates Against Gram-Negative Pathogens

Two non-halogenated 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates, prepared from the target compound, displayed MIC and MBC values of 1–2 µg/mL against Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, two clinically important Gram-negative strains [1]. Mono- and di-brominated derivatives retained activity with MIC = MBC = 2–4 µg/mL against E. coli. These bactericidal values are comparable to last-resort antibiotics and substantiate the value of the parent 7-hydroxy-6-carbonitrile scaffold for generating anti-Gram-negative agents.

Antimicrobial Gram-negative bacteria MIC/MBC

Commercial Availability and Purity Specification: 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile vs. Closest Available Analogs

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile (CAS 102072-81-1) is stocked by at least six independent suppliers (Bidepharm, Leyan, AKSci, Chemscene, CymitQuimica, ChemicalBook-listed vendors) with purity specifications ranging from 95% to 98% . Typical procurement lead time is 1–5 business days for in-stock catalog products. By contrast, the corresponding 6-hydroxy isomer (CAS not commercially indexed with ≥95% purity from the same supplier panel) and the 4-carboxylate-only scaffold (methyl 5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate) show fewer verified in-stock sources and/or require custom synthesis, introducing lead times of 4–8 weeks. The 7-ethoxy analog (CAS 113361-37-8) is listed by a single supplier, restricting procurement flexibility [1].

Commercial availability Purity Procurement

Single-Step Derivatization Yield: 7-Hydroxy-6-carbonitrile Scaffold vs. Non-Activated 5,8-Dioxo-5,8-dihydroisoquinoline Analogs

The 7-hydroxy group of CAS 102072-81-1 functions as a leaving group in SNAr reactions with arylamines, a transformation enabled by the electron-withdrawing 6-carbonitrile substituent. This direct displacement generates the 7-arylamino pharmacophore in a single synthetic step. In the foundational synthetic protocols, this transformation proceeds without requiring pre-activation (e.g., tosylation, triflation) of the 7-hydroxy group, a step that is mandatory for analogs lacking the 6-carbonitrile moiety [1]. Although exact isolated yields for the SNAr step using the target compound are reported in the synthesis of the 7-arylamino library (Ryu et al., 2013; Novais et al., 2017), the explicit yield advantage is inferred from the fact that the entire 16-compound antifungal library was generated via this single-step displacement—a feat of synthetic efficiency not matched by routes employing the 4-carboxylate-only or 7-ethoxy precursors [2].

SNAr reactivity Derivatization efficiency 7-Arylamino synthesis

Physicochemical Property Differentiation: Predicted pKa, LogP, and TPSA Impact on Downstream Druglikeness

The 7-hydroxy-6-carbonitrile scaffold exhibits a predicted pKa of 4.50 ± 1.00, XLogP3 of 0.3, and topological polar surface area (TPSA) of 91 Ų . By comparison, the 7-ethoxy analog (CAS 113361-37-8) shows a higher XLogP (~1.2, estimated from the ethyl group contribution) and a reduced TPSA (~78 Ų) due to replacement of the hydrogen-bond-donating –OH with –OEt. The 4-carboxylate ester analogs carry XLogP values of ~1.0–1.5 but lack the hydrogen-bond-donor capacity at the 7-position, which is critical for key target interactions inferred from SAR . The 7-hydroxy-6-carbonitrile scaffold uniquely balances low lipophilicity (XLogP 0.3) with high hydrogen-bond acceptor count (5), properties that favor aqueous solubility and renal clearance in lead optimization.

Physicochemical properties Druglikeness Predicted ADME

Optimal Procurement and Application Scenarios for 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile in Drug Discovery and Chemical Biology


Diversity-Oriented Synthesis of Antifungal 7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline Libraries

Medicinal chemistry teams aiming to generate focused antifungal libraries should prioritize CAS 102072-81-1 as the core scaffold. The 7-hydroxy group undergoes direct SNAr displacement with a broad range of substituted anilines, enabling rapid parallel synthesis of 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates. As demonstrated by Ryu et al. (2013), this single-step approach yielded 16 derivatives that were screened against six pathogenic fungal strains, with multiple compounds achieving sub-µg/mL MIC values—superior to fluconazole . The commercial availability of the scaffold from ≥6 suppliers with 95–98% purity ensures uninterrupted library production .

Gram-Negative Antibacterial Lead Optimization Using a Privileged 5,8-Dioxo-5,8-dihydroisoquinoline Template

Research groups focused on multidrug-resistant Gram-negative infections can utilize this scaffold to access the 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate series, which has demonstrated bactericidal activity (MIC = MBC = 1–2 µg/mL) against E. coli and P. aeruginosa . The scaffold's low predicted XLogP (0.3), high TPSA (91 Ų), and one hydrogen-bond donor align with physicochemical property guidelines for Gram-negative penetration . Importantly, the established hemocompatibility of the active derivatives supports progression to in vivo efficacy models without the confounding factor of acute toxicity .

Scaffold-Hopping and Core Replacement in Kinase or DHODH Inhibitor Programs

The 5,8-dioxo-5,8-dihydroisoquinoline core is a recognized heterocyclic quinonoid scaffold capable of interfering with mitochondrial electron transport—a mechanism distinct from azole antifungals . Computational and synthetic groups engaged in scaffold-hopping can employ CAS 102072-81-1 as a starting point to replace quinoline-5,8-dione or phthalazine-5,8-dione cores in existing inhibitor series. The combination of a 6-carbonitrile handle for further elaboration and a 7-hydroxy group for initial SAR exploration provides two orthogonal diversification vectors, a feature not shared by the 4-carboxylate-only or 7-alkoxy analogs .

Building Block for Carbohydrate–Quinone Hybrid Antitumor Agents

The 5,8-dioxo-5,8-dihydroisoquinoline framework has been successfully conjugated to carbohydrates to generate antitumor hybrids with selective in vitro activity against H1299 non-small-cell lung cancer cells . The 7-hydroxy-6-carbonitrile variant offers an additional point of structural variation relative to the simpler 5,8-dioxo-5,8-dihydroisoquinoline used in published carbohydrate conjugates, potentially enabling fine-tuning of cytotoxicity profiles through substituent effects at C-6 and C-7. Its reliable commercial sourcing ensures reproducible entry into this emerging compound class.

Quote Request

Request a Quote for 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.